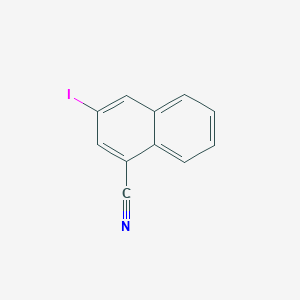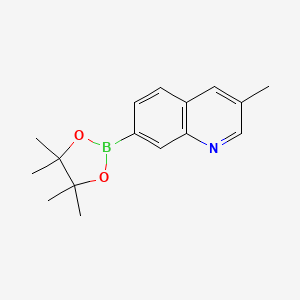
1-Cyano-3-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-3-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to the naphthalene ring
準備方法
The synthesis of 1-Cyano-3-iodonaphthalene typically involves the introduction of the cyano and iodine groups onto the naphthalene ring. One common method is the iodination of 1-cyanonaphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete iodination.
化学反応の分析
1-Cyano-3-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form carbon-carbon bonds with other aromatic compounds.
科学的研究の応用
1-Cyano-3-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, such as anticancer or antimicrobial properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for use in materials science and nanotechnology.
作用機序
The mechanism of action of 1-Cyano-3-iodonaphthalene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its cyano and iodine groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of the target molecule. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
類似化合物との比較
1-Cyano-3-iodonaphthalene can be compared with other similar compounds, such as:
1-Iodonaphthalene: Lacks the cyano group, making it less versatile in terms of chemical reactivity.
3-Cyano-4-iodonaphthalene: Similar structure but with different positioning of the cyano and iodine groups, leading to different chemical properties and reactivity.
1-Cyano-2-iodonaphthalene: Another isomer with different positioning of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of the cyano and iodine groups, which imparts distinct chemical properties and reactivity compared to its isomers and other naphthalene derivatives.
特性
分子式 |
C11H6IN |
|---|---|
分子量 |
279.08 g/mol |
IUPAC名 |
3-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |
InChIキー |
GQCDDPVGVWVCPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C#N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)

![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)


![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)


![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)




